1-(dimethylsulfamoyl)-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide
Overview
Description
1-(dimethylsulfamoyl)-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a thiophene moiety, and an oxadiazole ring
Preparation Methods
The synthesis of 1-(dimethylsulfamoyl)-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide involves multiple steps, including the formation of the piperidine ring, the introduction of the thiophene and oxadiazole moieties, and the final coupling reactions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
1-(dimethylsulfamoyl)-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
1-(dimethylsulfamoyl)-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(dimethylsulfamoyl)-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
1-(dimethylsulfamoyl)-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide can be compared with other similar compounds, such as:
- 1-(dimethylsulfamoyl)-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxylate
- 1-(dimethylsulfamoyl)-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxylamide
- 1-(dimethylsulfamoyl)-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxylhydrazide
These compounds share similar structural features but may differ in their chemical properties, reactivity, and biological activities
Properties
IUPAC Name |
1-(dimethylsulfamoyl)-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4S2/c1-19(2)26(22,23)20-7-5-11(6-8-20)15(21)16-10-13-17-14(18-24-13)12-4-3-9-25-12/h3-4,9,11H,5-8,10H2,1-2H3,(H,16,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLJCADGUUGNDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCC2=NC(=NO2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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